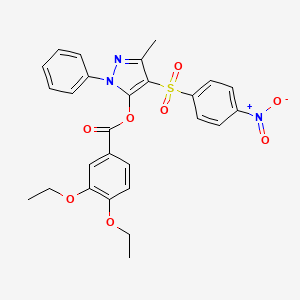

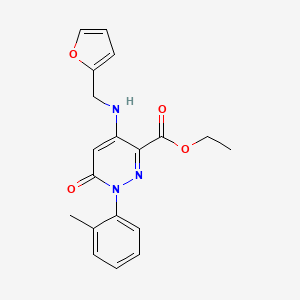

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

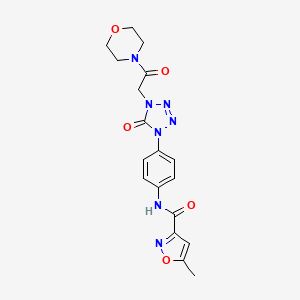

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate is a useful research compound. Its molecular formula is C27H25N3O8S and its molecular weight is 551.57. The purity is usually 95%.

BenchChem offers high-quality 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- This compound has been investigated as an efficient electrocatalyst for ORR. Specifically, it serves as a precursor to prepare Co, N-codoped porous carbon materials (denoted as CoNC). CoNC derived from this compound exhibits remarkable electrocatalytic performance, with a greater limiting current density than that of a Pt/C catalyst. Additionally, CoNC-B, derived from a mixture of this compound and dicyandiamide, shows almost identical onset potential but significantly more positive half-wave potential and higher limiting current density compared to commercial Pt/C catalysts .

- The compound is part of a family of MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) and various polycarboxylic acid ligands. Four new complexes have been synthesized: [Co3(tpt)2(Hbpt)3]·0.5DMDP, [Co3(btc)2(tpt)(H2O)3]·3H2O, [Co2(btc)(tpt)2Cl]·DMDP·1.5H2O, and [Co(tpt)(dmdcpy)]·H2O. These complexes exhibit diverse 3D frameworks, with some featuring regular porous structures and others unusual arrangements. The tpt ligands play a crucial role in connecting the polycarboxylate ligands and Co(II) ions, resulting in distinct architectures .

- Beyond electrocatalysis, the compound’s derivatives have potential applications in energy storage and conversion. By exploring different nitrogen sources during synthesis, researchers have optimized the electrocatalytic performance of MOF-derived carbon materials. These materials exhibit promising properties, rivaling or surpassing traditional Pt-based catalysts .

- The sulfonyl group in this compound is of interest in medicinal chemistry. Sulfonyl-containing compounds often exhibit bioactivity and are explored as potential drug candidates. Further studies could investigate the pharmacological properties of this compound and its derivatives .

- Investigating the photophysical properties of this compound may reveal its potential as a sensor or probe. Fluorescent properties, absorption spectra, and emission behavior could be explored for applications in chemical sensing or imaging .

- Given the compound’s complex structure, it may interact with biological targets. Computational studies or experimental assays could identify potential protein targets, aiding drug discovery efforts .

Electrocatalysis for Oxygen Reduction Reaction (ORR)

Metal-Organic Frameworks (MOFs)

Carbon Materials for Energy Applications

Sulfonyl-Containing Compounds in Medicinal Chemistry

Photophysical Properties and Sensing Applications

Biological Activity and Target Identification

Propriétés

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4-diethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O8S/c1-4-36-23-16-11-19(17-24(23)37-5-2)27(31)38-26-25(18(3)28-29(26)20-9-7-6-8-10-20)39(34,35)22-14-12-21(13-15-22)30(32)33/h6-17H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEPVYBJWBCMQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2414998.png)

![2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro-](/img/structure/B2414999.png)

![7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2415006.png)

![({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine](/img/structure/B2415011.png)

![5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2415014.png)

![2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B2415021.png)